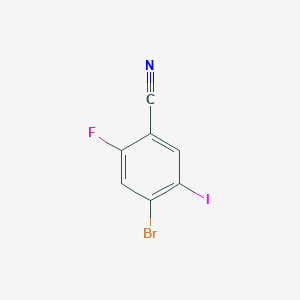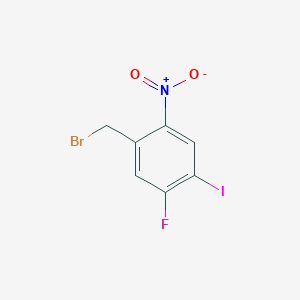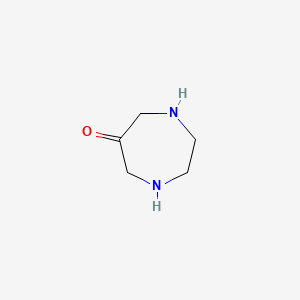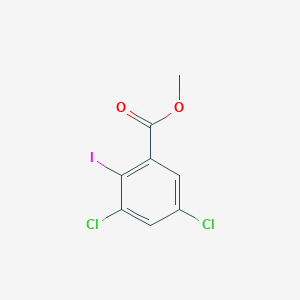
Methyl 3,5-dichloro-2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5-dichloro-2-iodobenzoate is a chemical compound with the molecular formula C8H5Cl2IO2 and a molecular weight of 330.9 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichloro-2-iodobenzoate typically involves the iodination of methyl 3,5-dichlorobenzoate. The reaction conditions often include the use of iodine and a suitable oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature and pressure to ensure the selective iodination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,5-dichloro-2-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 3,5-dichlorobenzoate.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Substitution: Products include methyl 3,5-dichloro-2-azidobenzoate, methyl 3,5-dichloro-2-cyanobenzoate, and methyl 3,5-dichloro-2-thioureabenzoate.
Reduction: The major product is methyl 3,5-dichlorobenzoate.
Oxidation: Products include various oxidized derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 3,5-dichloro-2-iodobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3,5-dichloro-2-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Methyl 3,5-dichloro-2-iodobenzoate can be compared with other similar compounds such as:
Methyl 3,5-dichlorobenzoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 3-iodobenzoate: Lacks the chlorine atoms, which can affect its reactivity and biological activity.
Methyl 3,5-dichloro-2-bromobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
This compound stands out due to its unique combination of chlorine and iodine atoms, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H5Cl2IO2 |
|---|---|
Poids moléculaire |
330.93 g/mol |
Nom IUPAC |
methyl 3,5-dichloro-2-iodobenzoate |
InChI |
InChI=1S/C8H5Cl2IO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |
Clé InChI |
KOJGLDLNMBXNGQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC(=C1)Cl)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)

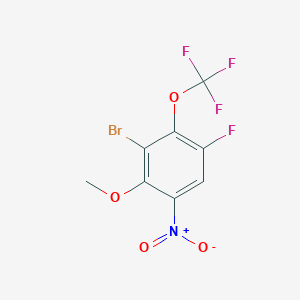

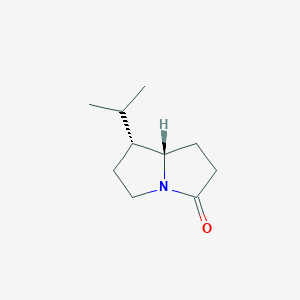
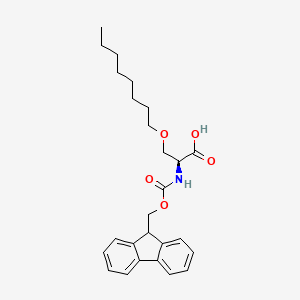
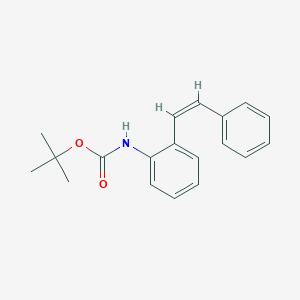
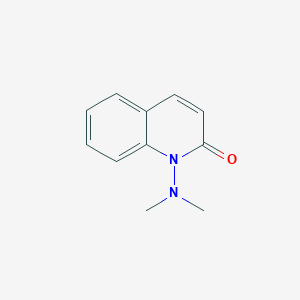
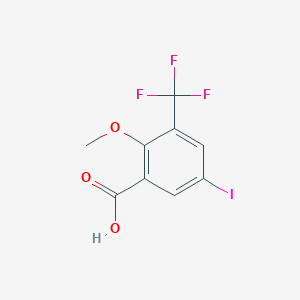
![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
